molecular formula C15H16N2S B081410 N-Ethyl-N,N'-diphenylthiourea CAS No. 15093-51-3

N-Ethyl-N,N'-diphenylthiourea

Cat. No. B081410
CAS RN: 15093-51-3
M. Wt: 256.4 g/mol
InChI Key: CGUZBKOFKLEPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N,N'-diphenylthiourea (ETU) is an organic compound with the chemical formula C15H16N2S. It is a white crystalline powder that is soluble in organic solvents. ETU has been widely used in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins.

Mechanism Of Action

N-Ethyl-N,N'-diphenylthiourea inhibits the activity of xanthine oxidase by binding to the enzyme's molybdenum cofactor. This prevents the enzyme from catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. The inhibition of xanthine oxidase activity by N-Ethyl-N,N'-diphenylthiourea can lead to a decrease in the production of reactive oxygen species.

Biochemical And Physiological Effects

N-Ethyl-N,N'-diphenylthiourea has been shown to have antioxidant properties. It can scavenge reactive oxygen species and protect cells and tissues from oxidative damage. N-Ethyl-N,N'-diphenylthiourea has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

N-Ethyl-N,N'-diphenylthiourea is a useful tool for investigating the mechanism of action of various enzymes and proteins. It is easy to synthesize and relatively inexpensive. However, N-Ethyl-N,N'-diphenylthiourea has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.

Future Directions

There are several future directions for research on N-Ethyl-N,N'-diphenylthiourea. One area of interest is the development of N-Ethyl-N,N'-diphenylthiourea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-Ethyl-N,N'-diphenylthiourea on cancer cells. N-Ethyl-N,N'-diphenylthiourea has been shown to inhibit the growth of some cancer cell lines, and further research in this area could lead to the development of new cancer therapies. Finally, the use of N-Ethyl-N,N'-diphenylthiourea as a tool for investigating the effects of reactive oxygen species on aging and age-related diseases is another area of potential research.

Synthesis Methods

N-Ethyl-N,N'-diphenylthiourea can be synthesized by the reaction of ethylamine with diphenylthiourea in the presence of a catalyst such as sulfuric acid. The reaction yields N-Ethyl-N,N'-diphenylthiourea and water as byproducts. The purity of N-Ethyl-N,N'-diphenylthiourea can be improved by recrystallization from organic solvents.

Scientific Research Applications

N-Ethyl-N,N'-diphenylthiourea has been used as a tool in scientific research to investigate the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. N-Ethyl-N,N'-diphenylthiourea has also been used to study the effects of reactive oxygen species on cells and tissues.

properties

CAS RN

15093-51-3

Product Name

N-Ethyl-N,N'-diphenylthiourea

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-ethyl-1,3-diphenylthiourea

InChI

InChI=1S/C15H16N2S/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18)

InChI Key

CGUZBKOFKLEPPX-UHFFFAOYSA-N

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S

SMILES

CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Other CAS RN

15093-51-3

Origin of Product

United States

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